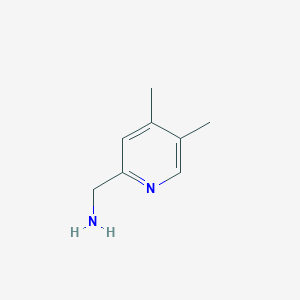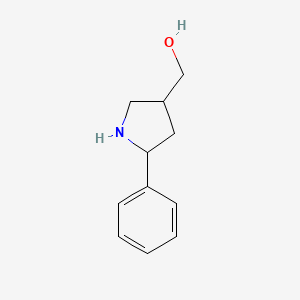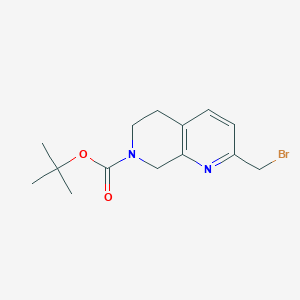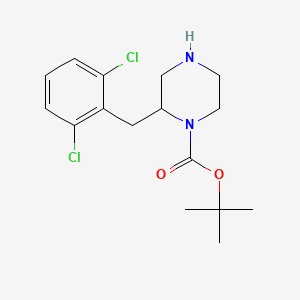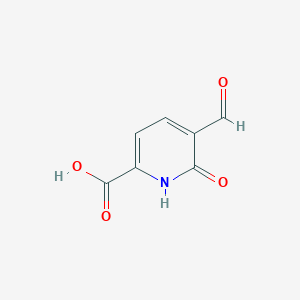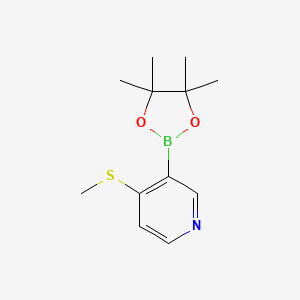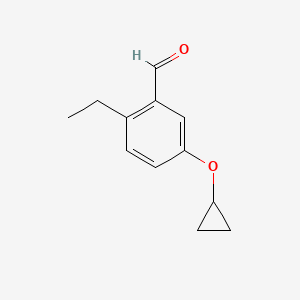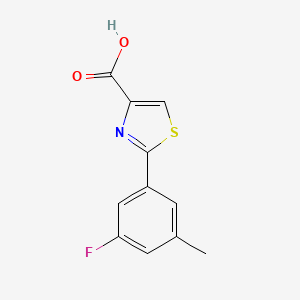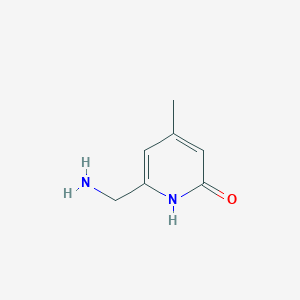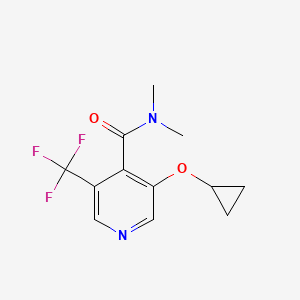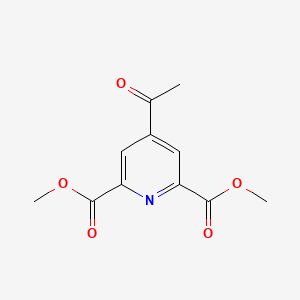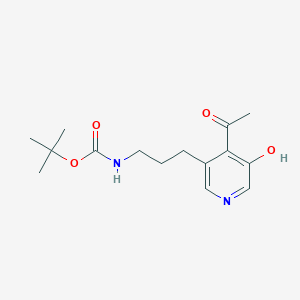
Tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate is an organic compound that features a pyridine ring substituted with acetyl and formyl groups, and a tert-butyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of Substituents: The acetyl and formyl groups are introduced onto the pyridine ring using specific reagents and conditions. For example, acetylation can be achieved using acetic anhydride, while formylation can be done using formic acid or formylating agents.
Carbamate Formation: The final step involves the reaction of the substituted pyridine with tert-butyl chloroformate in the presence of a base to form the tert-butyl carbamate moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide for oxidizing the formyl group.
Reduction: Sodium borohydride or lithium aluminum hydride for reducing the acetyl group.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
Tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl and acetyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The carbamate moiety can also interact with biological molecules, influencing the compound’s overall biological activity.
類似化合物との比較
Tert-butyl (6-formylpyridin-2-yl)carbamate: Similar structure but lacks the acetyl group.
Tert-butyl (2-chloro-4-formylpyridin-3-yl)carbamate: Contains a chloro substituent instead of an acetyl group.
Uniqueness: Tert-butyl 2-(4-acetyl-6-formylpyridin-2-YL)ethylcarbamate is unique due to the presence of both acetyl and formyl groups on the pyridine ring, which can significantly influence its reactivity and interactions with other molecules. This dual functionality makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C15H20N2O4 |
|---|---|
分子量 |
292.33 g/mol |
IUPAC名 |
tert-butyl N-[2-(4-acetyl-6-formylpyridin-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H20N2O4/c1-10(19)11-7-12(17-13(8-11)9-18)5-6-16-14(20)21-15(2,3)4/h7-9H,5-6H2,1-4H3,(H,16,20) |
InChIキー |
XWYAFXZQPYGAAM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=NC(=C1)C=O)CCNC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


